Cas no 856417-92-0 (2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid)

2-{(tert-Butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methoxy-substituted methyl branch. The Boc group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions, making it valuable in peptide synthesis. The methoxy and methyl substituents enhance steric hindrance, influencing conformational control in intermediate structures. This compound is particularly useful in the preparation of modified peptides or chiral building blocks, where selective functionalization is required. Its structural features contribute to improved solubility in organic solvents, facilitating handling in synthetic applications. The product is suitable for research in medicinal chemistry and asymmetric synthesis.
2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid structure
856417-92-0 structure
Product name:2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid
CAS No:856417-92-0
MF:C11H21NO5
MW:247.288143873215
MDL:MFCD12546959
CID:3472232
PubChem ID:23138410

2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-VALINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-3-METHOXY-
    • 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
    • Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O,3-dimethyl-
    • 2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid
    • 3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • MFCD12546959
    • 2-(((Tert-butoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid
    • G27348
    • EN300-3228921
    • 2-[(tert-butoxycarbonyl)amino]-3-methoxy-3-methylbutanoic acid
    • 838-737-2
    • (S)-2-((Tert-butoxycarbonyl)amino)-3-methoxy-3-methylbutanoicacid
    • AKOS005256276
    • CMDKCNNNIHQNQU-UHFFFAOYSA-N
    • 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoicacid
    • 2-tert-Butoxycarbonylamino-3-methoxy-3-methyl-butyric acid
    • 856417-92-0
    • SCHEMBL206181
    • GJB41792
    • 2-((tert-butoxycarbonyl)amino)-3-methoxy-3-methylbutanoic acid
    • MDL: MFCD12546959
    • Inchi: InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14)
    • InChI Key: CMDKCNNNIHQNQU-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 247.14197277Da
  • Monoisotopic Mass: 247.14197277Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9Ų
  • XLogP3: 1

2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM543074-5g
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
856417-92-0 95%+
5g
$1258 2023-02-01
Enamine
EN300-3228921-0.1g
2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
856417-92-0 95.0%
0.1g
$99.0 2025-03-19
Enamine
EN300-3228921-0.05g
2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
856417-92-0 95.0%
0.05g
$66.0 2025-03-19
Enamine
EN300-3228921-0.5g
2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
856417-92-0 95.0%
0.5g
$223.0 2025-03-19
Enamine
EN300-3228921-0.25g
2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
856417-92-0 95.0%
0.25g
$142.0 2025-03-19
Enamine
EN300-3228921-5.0g
2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
856417-92-0 95.0%
5.0g
$1001.0 2025-03-19
abcr
AB425095-1g
2-{[(tert-Butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid, 95%; .
856417-92-0 95%
1g
€594.80 2024-08-03
Enamine
EN300-3228921-1g
2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
856417-92-0 95%
1g
$286.0 2023-09-04
Enamine
EN300-3228921-5g
2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
856417-92-0 95%
5g
$1001.0 2023-09-04
Aaron
AR00JX2M-50mg
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
856417-92-0 95%
50mg
$116.00 2025-03-10

Additional information on 2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid

2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid (CAS No: 856417-92-0)

The compound 2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid, with the CAS registry number 856417-92-0, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a tert-butoxy carbonyl group attached to an amino group, a methoxy group, and a methyl group on the butanoic acid backbone. The combination of these functional groups makes this compound a versatile building block in various chemical reactions and applications.

Recent studies have highlighted the importance of this compound in the synthesis of bioactive molecules. For instance, researchers have utilized its structure as a key intermediate in the development of novel antibiotics and anti-inflammatory agents. The tert-butoxy carbonyl (BOC) group, in particular, has been shown to play a critical role in protecting amino groups during complex synthetic processes, ensuring high yields and purity of the final products.

In terms of synthesis, the preparation of 2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid involves a multi-step process that typically begins with the alkylation of a suitable amino acid derivative. The introduction of the tert-butoxy carbonyl group is often achieved through standard BOC protection techniques, while the methoxy and methyl groups are introduced via alkylation or acylation reactions. The optimization of these steps has been a focus of recent research, with studies demonstrating improved reaction efficiencies and selectivities.

The application of this compound extends beyond pharmaceuticals. It has also been explored in the development of advanced materials, such as polyamides and polyurethanes, where its functional groups contribute to enhanced mechanical and thermal properties. Furthermore, its role as a chiral auxiliary in asymmetric synthesis has been increasingly recognized, enabling the construction of complex chiral molecules with high enantioselectivity.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of compounds like 2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid. Recent studies have shown that under specific microbial conditions, this compound can undergo rapid degradation, reducing its environmental footprint. This knowledge is crucial for its safe handling and disposal in industrial settings.

In conclusion, 2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid (CAS No: 856417-92-0) stands out as a valuable molecule with diverse applications across multiple disciplines. Its structure lends itself well to various chemical transformations, making it an indispensable tool in modern organic synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.

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Amadis Chemical Company Limited
(CAS:856417-92-0)2-{(tert-butoxy)carbonylamino}-3-methoxy-3-methylbutanoic acid
A1181883
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):352.0/689.0/857.0